molecular formula C20H30NaO6S B12300271 Ecabet sodium hydrate

Ecabet sodium hydrate

Cat. No.: B12300271
M. Wt: 421.5 g/mol
InChI Key: VFIYEXYHTYJDKL-MUMAJMNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ecabet sodium hydrate is a small molecule compound primarily used as a gastro-protective agent. It is known for its ability to treat conditions such as gastric ulcers, gastritis, and reflux oesophagitis. This compound works by increasing the quantity and quality of mucin produced by conjunctival goblet cells and corneal epithelia, which helps in lubricating and protecting the gastric mucosa .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ecabet sodium hydrate can be synthesized through a series of chemical reactions involving the sulfonation of dehydroabietic acid. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves rapid cooling crystallization and temperature cycling to control the particle size and shape. This method ensures the production of granular and smaller particles, which are essential for the formulation and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ecabet sodium hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of dehydroabietic acid, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

Ecabet sodium hydrate exerts its effects by inhibiting the activity of pepsin and Helicobacter pylori in the stomach. It also acts as an inhibitor of NADPH oxidase and urease, preventing bacterial adhesion to the gastric mucosa. This helps in protecting the gastric lining and promoting healing of ulcers .

Comparison with Similar Compounds

Similar Compounds

  • Irsogladine maleate
  • Rebamipide
  • Sofalcone
  • Teprenone
  • Troxipide

Uniqueness

Ecabet sodium hydrate is unique in its ability to increase the quantity and quality of mucin produced by conjunctival goblet cells and corneal epithelia. This property makes it particularly effective in treating dry eye syndrome and protecting the gastric mucosa .

Properties

Molecular Formula

C20H30NaO6S

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C20H28O5S.Na.H2O/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);;1H2/t17-,19-,20-;;/m1../s1

InChI Key

VFIYEXYHTYJDKL-MUMAJMNHSA-N

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)S(=O)(=O)O.O.[Na]

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)O.O.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.